BenchChemオンラインストアへようこそ!

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate (CAS 138742-18-4) is a strategically differentiated bifunctional isoxazole building block featuring a C3 ethyl ester and a C5 Boc-protected amine. This orthogonal protecting group strategy enables clean sequential functionalization: the ethyl ester undergoes hydrolysis, amidation, or transesterification while the Boc-amine remains stable to nucleophiles, hydrogenolysis, and base hydrolysis. Acidic deprotection (TFA) then reveals the free amine. Proven in anticonvulsant and HIV-1 integrase inhibitor programs, this scaffold serves as a validated carboxylic acid bioisostere and prodrug precursor. Choose this compound to eliminate synthetic risk from unprotected analogs, regioisomeric impurities, or methyl ester variants.

Molecular Formula C11H16N2O5
Molecular Weight 256.258
CAS No. 138742-18-4
Cat. No. B599859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate
CAS138742-18-4
Synonymsethyl 5-(tert-butoxycarbonylaMino)isoxazole-3-carboxylate
Molecular FormulaC11H16N2O5
Molecular Weight256.258
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H16N2O5/c1-5-16-9(14)7-6-8(18-13-7)12-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,15)
InChIKeyGFVJYQALSMLKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate (CAS 138742-18-4): A Procurement-Ready Heterocyclic Building Block with Orthogonal Protection


Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate (CAS 138742-18-4) is a bifunctional isoxazole heterocycle that integrates a C3 ethyl ester with a C5 Boc-protected amine, offering orthogonal reactivity for multi-step synthesis . The isoxazole core serves as a versatile scaffold in medicinal chemistry, functioning as a carboxylic acid bioisostere and participating in a broad range of pharmacologically relevant molecular frameworks [1]. As an intermediate, this compound enables controlled deprotection and subsequent functionalization at two distinct sites, making it a strategically valuable building block for complex molecule construction [2].

Why Substituting Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate with Unprotected or Methyl Ester Analogs Compromises Synthetic Efficiency


Generic substitution of ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate with structurally similar building blocks introduces significant synthetic risk. Unprotected analogs (e.g., ethyl 5-aminoisoxazole-3-carboxylate) eliminate the orthogonality required for multi-step synthesis, forcing early and irreversible exposure of the reactive amine . Methyl ester variants (e.g., methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate) exhibit altered physicochemical profiles, including reduced molecular weight (242.23 vs. 256.26 g/mol) and modified solubility and reactivity characteristics that affect reaction optimization . Furthermore, regioisomeric alternatives such as 3-(Boc-amino)isoxazole derivatives, while synthetically accessible via directed lithiation, require distinct reaction conditions and yield different substitution patterns that are not directly interchangeable with the 5-amino-substituted scaffold [1].

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate: Quantified Differentiation from Closest Analogs


Boc-Protected Amino vs. Free Amino: Orthogonal Protection Defines Synthetic Utility

The Boc protecting group on ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate confers orthogonal reactivity that is absent in the unprotected ethyl 5-aminoisoxazole-3-carboxylate (CAS 485807-08-7). The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, yet can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine for subsequent functionalization [1]. This orthogonality enables the compound to participate in multi-step sequences where the C3 ethyl ester can be hydrolyzed or amidated independently while the C5 amine remains protected, a capability that is fundamentally absent in the unprotected analog and eliminates the need for additional protection/deprotection steps that reduce overall yield .

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Ethyl Ester vs. Methyl Ester: Molecular Weight and Physicochemical Differentiation

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate (MW 256.26 g/mol, C₁₁H₁₆N₂O₅) differs from its methyl ester analog (MW 242.23 g/mol, C₁₀H₁₄N₂O₅) by a molecular weight increment of 14.03 g/mol, corresponding to the CH₂ difference between ethyl and methyl esters . This structural variation affects solubility, reactivity, and chromatographic behavior. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters under both acidic and basic conditions, providing greater stability during synthetic manipulations where the ester moiety must remain intact [1]. Additionally, the ethyl ester offers a distinct retention time profile in HPLC purification and a different boiling point/sublimation behavior that may be advantageous in specific isolation protocols.

Physicochemical Properties Building Block Selection Reaction Optimization

Isoxazole-3-carboxylate Ethyl Ester as Prodrug Scaffold: Demonstrated Bioactivation Precedent

The isoxazole-3-carboxylate ethyl ester motif in this compound serves as a latent carboxylic acid, enabling potential prodrug applications. This functional design is validated by the characterized bioactivation of UTL-5g (N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide), a structurally related isoxazole-3-carboxylate derivative that acts as a prodrug requiring esterase-mediated hydrolysis to release the active metabolite 5-methylisoxazole-3-carboxylic acid (ISOX) [1]. In vitro studies using porcine and rabbit liver esterases confirmed UTL-5g hydrolysis to ISOX, establishing the isoxazole-3-carboxylate framework as a viable prodrug scaffold [1]. In contrast, non-esterified isoxazole-3-carboxylic acid derivatives (e.g., CAS 1258503-55-7) lack this prodrug potential and may exhibit different membrane permeability and bioavailability profiles.

Prodrug Design Drug Metabolism Pharmacokinetics

Isoxazole as Carboxylic Acid Bioisostere: Quantified Physicochemical Modulation

The isoxazole-3-carboxylate core serves as a validated carboxylic acid bioisostere, a design strategy employed to modify acidity, lipophilicity, and permeability while retaining target binding. In genetically obese diabetic db/db mice, acidic azoles including isoxazol-3-ones demonstrated significant plasma glucose-lowering activity (17-42% reduction) at 100 mg/kg/day × 4 [1]. More broadly, isoxazole-3-carboxylic acid derivatives have been successfully deployed as bioisosteric replacements for β-diketo acid pharmacophores in HIV-1 integrase inhibitors, maintaining antiviral potency while improving drug-like properties [2]. This bioisosteric capability distinguishes isoxazole-3-carboxylates from other five-membered heterocyclic scaffolds (e.g., pyrazoles, triazoles) that exhibit different hydrogen-bonding patterns and pKa values, which can dramatically alter target engagement and pharmacokinetics [3].

Bioisosterism Drug Design Lead Optimization

Commercial Availability and Purity Grading: Quantified Procurement Differentiator

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is commercially available from multiple suppliers with clearly defined purity specifications that enable quality-based procurement decisions. Vendors offer this compound at purities ranging from 95% to ≥98%, with the higher grade (≥98%, e.g., ChemScene Cat. CS-0463485) providing enhanced reliability for sensitive applications requiring minimal impurities . This contrasts with structurally similar building blocks such as ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate (CAS 253196-37-1), which typically exhibit longer procurement lead times (8-12 weeks) and more limited supplier networks . The availability of 95%+ purity material with established storage specifications (2-8°C, sealed in dry conditions) from multiple distributors reduces supply chain risk and ensures reproducible synthetic outcomes.

Chemical Procurement Quality Control Supply Chain

Regiochemical Differentiation: C5-Amino vs. C3-Amino Isoxazole Scaffolds

The C5-amino substitution pattern of ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate distinguishes it from 3-(Boc-amino)isoxazole regioisomers, which are synthesized via directed lithiation methodologies [1]. This regioisomeric difference has structural and functional consequences: 5-aminoisoxazole derivatives have been demonstrated to exhibit potent anticonvulsant activity in maximal electroshock (MES) models, with certain 3-amino series compounds showing distinct anti-MES activity profiles [2]. While both regioisomers are synthetically accessible, the 5-amino substitution pattern positions the amine at the C5 position adjacent to the ring oxygen, affecting hydrogen-bonding geometry and electronic distribution within the heterocycle, which in turn influences biological target interactions and synthetic reactivity [1].

Regiochemistry Synthetic Methodology Structure-Activity Relationship

Optimal Application Scenarios for Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate (CAS 138742-18-4)


Multi-Step Synthesis of Pharmacologically Active Isoxazole Derivatives Requiring Orthogonal Protection

This compound is optimally deployed as a protected aminoisoxazole building block in multi-step synthetic sequences where orthogonal reactivity is essential. The Boc-protected amine at C5 remains stable to nucleophiles, hydrogenolysis, and base hydrolysis, allowing the C3 ethyl ester to undergo hydrolysis, amidation, or transesterification without premature amine exposure [6]. Subsequent mild acid treatment (e.g., TFA) cleanly reveals the free amine for coupling or further functionalization. This orthogonal protection strategy is validated in patent literature for the synthesis of isoxazole carboxamide anticonvulsants, where the Boc-protected intermediate enables sequential derivatization without protecting group interference [5].

Prodrug Candidate Development Leveraging Isoxazole-3-carboxylate Ester Bioactivation

The ethyl ester moiety of this compound provides a latent carboxylic acid that can be exploited in prodrug design. As demonstrated by the characterized bioactivation of UTL-5g, isoxazole-3-carboxylate esters undergo esterase-mediated hydrolysis to release the active carboxylic acid metabolite, enabling modulation of pharmacokinetic properties including absorption and distribution [6]. Researchers designing prodrugs can utilize this scaffold to mask the polar carboxylic acid group, potentially improving membrane permeability and oral bioavailability, with subsequent enzymatic activation in vivo.

Carboxylic Acid Bioisostere Replacement in Lead Optimization Programs

The isoxazole-3-carboxylate core serves as a validated bioisosteric replacement for carboxylic acid pharmacophores. This scaffold has been successfully employed in HIV-1 integrase inhibitor programs, where isoxazole-3-carboxylic acids replaced β-diketo acid moieties while maintaining antiviral potency [6]. In metabolic disease research, isoxazole-containing acidic azoles have demonstrated 17-42% plasma glucose reduction in diabetic db/db mouse models [5]. The Boc-protected ethyl ester form provides a versatile entry point for synthesizing diverse isoxazole-3-carboxylic acid derivatives, enabling systematic exploration of bioisosteric replacements in lead optimization.

Regiochemically Defined SAR Exploration of 5-Aminoisoxazole Pharmacophores

This compound provides a regiochemically pure 5-aminoisoxazole scaffold for structure-activity relationship (SAR) studies. The 5-amino substitution pattern distinguishes it from 3-aminoisoxazole regioisomers, which exhibit different biological activity profiles in anticonvulsant screening [6]. The Boc protection enables convenient handling and storage while maintaining regiochemical integrity. Deprotection yields the free 5-aminoisoxazole-3-carboxylate, which can be further derivatized to explore the SAR of 5-amino-substituted isoxazoles in target binding and functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.